molecular formula C23H18ClFN2O2 B2898672 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-18-7

4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2898672
CAS No.: 317822-18-7
M. Wt: 408.86
InChI Key: FEHLZDLWHOZTGV-UHFFFAOYSA-N
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Description

4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a chloro-fluorobenzyl group, and a dihydroquinoxalinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinoxalinone Core: This step involves the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic or basic conditions to form the quinoxalinone core.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Chloro-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the quinoxalinone core is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoxalinone derivatives.

Scientific Research Applications

4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-1-benzyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
  • 4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
  • 4-benzoyl-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Uniqueness

4-benzoyl-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-benzoyl-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O2/c1-15-22(28)26(14-17-18(24)10-7-11-19(17)25)20-12-5-6-13-21(20)27(15)23(29)16-8-3-2-4-9-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHLZDLWHOZTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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